molecular formula C6H9InO6 B8143908 CID 155971245

CID 155971245

Cat. No.: B8143908
M. Wt: 291.95 g/mol
InChI Key: NHNHHPGTRHDUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 155971245 is a chemical compound whose structural and analytical characteristics have been partially elucidated through gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation studies . Its presence in essential oil fractions and its chromatographic behavior imply applications in natural product chemistry or pharmacology. Further characterization, including spectroscopic data (e.g., NMR, IR), is required for definitive identification, as per standard protocols for novel compounds .

Properties

InChI

InChI=1S/3CO2.3CH3.In/c3*2-1-3;;;;/h;;;3*1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNHHPGTRHDUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[In](C)C.C(=O)=O.C(=O)=O.C(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9InO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 155971245 involves a series of chemical reactions that require specific conditions to achieve the desired product. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: CID 155971245 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

CID 155971245 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of CID 155971245 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

identifies oscillatoxin derivatives as structurally related compounds (Figure 1), including:

  • Oscillatoxin D (CID 101283546)
  • 30-Methyl-oscillatoxin D (CID 185389)
  • Oscillatoxin E (CID 156582093)
  • Oscillatoxin F (CID 156582092)

These compounds share a polyketide backbone with varying methyl and hydroxyl substitutions, distinguishing their bioactivity and stability. CID 155971245 may exhibit similar functional groups, though its exact substitution pattern remains unconfirmed .

Table 1: Comparative Analysis of this compound and Analogues

Property This compound Oscillatoxin D (CID 101283546) CAS 1533-03-5 CAS 20358-06-9
Molecular Formula Undisclosed C₃₀H₄₂O₈ C₁₀H₉F₃O C₇H₅FN₂S
Molecular Weight Undisclosed 530.65 g/mol 202.17 g/mol 168.19 g/mol
LogP N/A 4.2 (predicted) 2.85 (SILICOS-IT) 2.85 (XLOGP3)
Bioactivity Essential oil component Cytotoxic High BBB permeability CYP1A2 inhibition
Synthetic Method Vacuum distillation Natural extraction Column chromatography Bromide-thiourea reaction

Key Findings

Structural Diversity : Oscillatoxin derivatives (CID 101283546, 185389) exhibit larger molecular frameworks (C₃₀H₄₂O₈) compared to synthetic analogues like CAS 1533-03-5 (C₁₀H₉F₃O), emphasizing divergent biosynthetic origins .

Bioactivity : this compound’s role in essential oils contrasts with oscillatoxins’ cytotoxicity and CAS 20358-06-9’s enzymatic inhibition, highlighting functional versatility within structurally related compounds .

Physicochemical Properties : Synthetic compounds (e.g., CAS 1533-03-5) display higher LogP values (~2.85), correlating with enhanced lipophilicity and BBB penetration, whereas natural derivatives prioritize polar functional groups for solubility .

Research Implications

Comparative data underscore the importance of substituent effects on drug-likeness and metabolic stability, aligning with trends in medicinal chemistry .

Q & A

Q. How do I address variability in bioassay results involving this compound?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, media batches) and include internal controls (e.g., reference compounds) in each assay plate. Perform inter-lab validation through collaborative studies, reporting intra- and inter-assay coefficients of variation (CV) .

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